molecular formula C26H25N5O3S B5407914 (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B5407914
M. Wt: 487.6 g/mol
InChI Key: RKZAHBTXRSFEOE-NFLXFJMZSA-N
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Description

The compound (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidinone core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The initial steps often include the preparation of the indole and thiadiazolo-pyrimidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of an indole moiety and a thiadiazolo-pyrimidinone core, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

(6Z)-5-imino-6-[[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-16(2)25-29-31-23(27)21(24(32)28-26(31)35-25)13-17-15-30(22-10-5-4-9-20(17)22)11-12-34-19-8-6-7-18(14-19)33-3/h4-10,13-16,27H,11-12H2,1-3H3/b21-13-,27-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZAHBTXRSFEOE-NFLXFJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)OC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)OC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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